1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its spiro ring system, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature controls.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) can be compared with other spirocyclic compounds such as:
1-Oxa-7-azaspiro[4.4]nonane: Lacks the oxalic acid moiety, making it less reactive in certain chemical reactions.
7-Oxa-1-azaspiro[4.4]nonane hydrochloride: Contains a hydrochloride group, which may alter its solubility and reactivity.
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid:
Properties
Molecular Formula |
C16H28N2O6 |
---|---|
Molecular Weight |
344.40 g/mol |
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonane;oxalic acid |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(9-5-1)3-4-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
RGNQHWWKHLYNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)OC1.C1CC2(CCNC2)OC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.